

Conglobatin C1: A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest		
Compound Name:	Conglobatin C1	
Cat. No.:	B10822035	Get Quote

Introduction

Conglobatin C1 is a naturally occurring macrodiolide and a novel analogue of the C2-symmetric molecule, conglobatin.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of **Conglobatin C1**, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development.

Discovery and Origin

Conglobatin C1 was discovered as part of a chemical investigation into an indigenous Australian strain of Streptomyces, designated MST-91080.[1][2] This discovery was significant as it identified a new member of the conglobatin family of cytotoxic compounds. Phylogenetic analysis of the 16S rRNA gene sequence of MST-91080 confirmed it as a distinct species of Streptomyces and different from the original producer of conglobatin, Streptomyces conglobatus ATCC 31005.[1][2] The research was conducted by a team of scientists from Microbial Screening Technologies, The University of Sydney, The University of Western Australia, and Macquarie University in Australia.[1]

Quantitative Data: Cytotoxic Activity

Conglobatin C1, along with its related analogues, exhibits potent cytotoxic activity. Its efficacy was selectively evaluated against the NS-1 myeloma cell line. The following table summarizes



the key quantitative data on its biological activity in comparison to the parent compound, conglobatin, and other analogues.

Compound	IC50 (μg/mL) against NS-1 Myeloma Cell Line
Conglobatin C1	1.05
Conglobatin B1	0.084
Conglobatin C2	0.45
Conglobatin	1.39

Table 1: Cytotoxic activity of **Conglobatin C1** and related compounds against the NS-1 myeloma cell line.[1][2]

Experimental Protocols

The isolation and characterization of **Conglobatin C1** involved a series of detailed experimental procedures, from fermentation to spectroscopic analysis.

Fermentation of Streptomyces sp. MST-91080

A seed culture of Streptomyces sp. MST-91080 was prepared by inoculating a flask containing a seed medium with the strain from a glycerol stock. The culture was incubated on a rotary shaker. This seed culture was then used to inoculate production flasks containing a production medium. The production culture was incubated for several days to allow for the biosynthesis of the target compounds.

Extraction and Isolation

The fermentation broth was harvested and the mycelium was separated from the supernatant. The supernatant was extracted with an organic solvent, typically ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the individual conglobatin analogues. This multi-step process involved techniques such as solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).



Structure Elucidation

The molecular structure of **Conglobatin C1** was determined using a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, were employed to elucidate the planar structure and stereochemistry of the molecule.

Cytotoxicity Assay

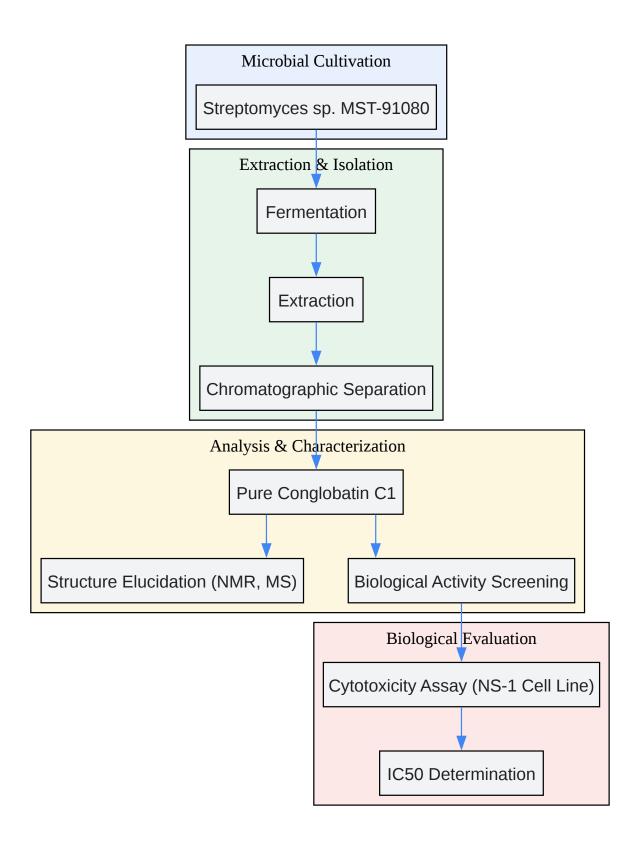
The cytotoxic activity of **Conglobatin C1** was evaluated using a standard in vitro assay against the NS-1 myeloma cell line. The cells were treated with various concentrations of the purified compound. The half-maximal inhibitory concentration (IC50) was then calculated to quantify the cytotoxic potency of the compound.

Visualizations

Experimental Workflow for Conglobatin C1 Discovery

The following diagram illustrates the general workflow from the cultivation of the microbial strain to the identification and evaluation of **Conglobatin C1**.





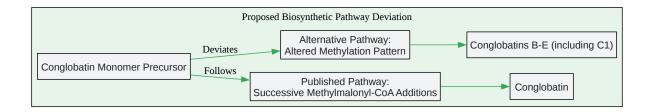
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Caption: Workflow for the Discovery of Conglobatin C1.



Proposed Biosynthetic Deviation for Conglobatin Analogues

The discovery of **Conglobatin C1** and its isomers suggests a deviation from the previously proposed biosynthetic pathway for conglobatin. The altered methylation patterns on the macrodiolide skeleton indicate a different sequence of extender unit additions during polyketide synthesis.



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Caption: Deviation in Conglobatin Biosynthesis.

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References

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